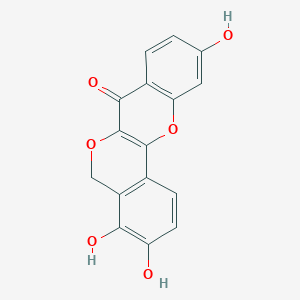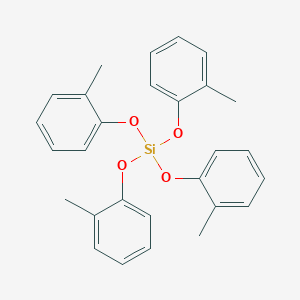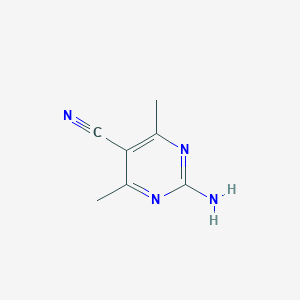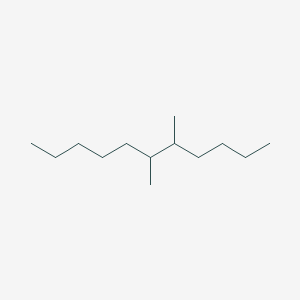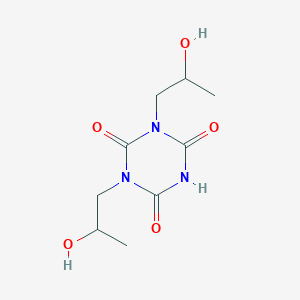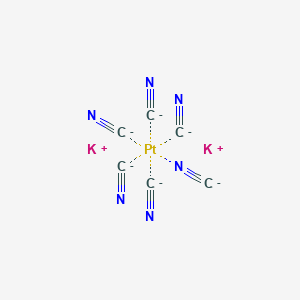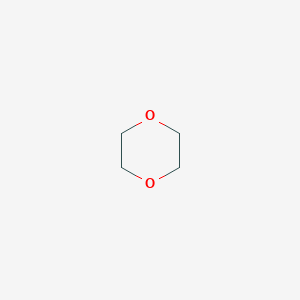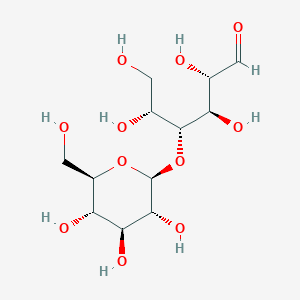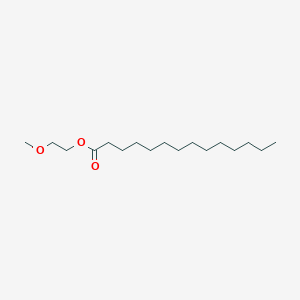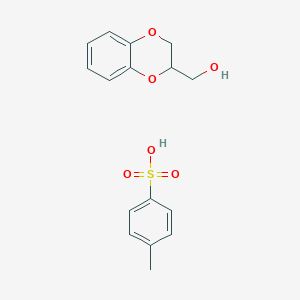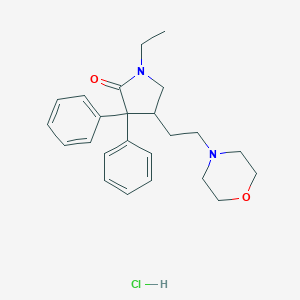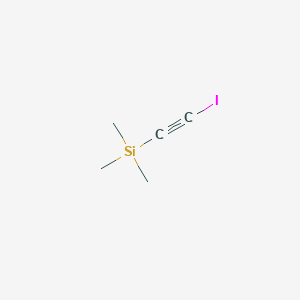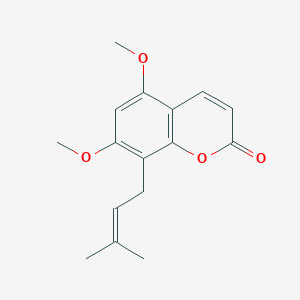
Coumurrayin
Vue d'ensemble
Description
Coumurrayin is a chemical compound with the molecular formula C16H18O4 . It has an average mass of 274.312 Da and a mono-isotopic mass of 274.120514 Da .
Synthesis Analysis
The synthesis of coumarin compounds like Coumurrayin involves key enzyme genes in the coumarin biosynthesis pathway . The coumarin content in the roots of plants like Peucedanum praeruptorum Dunn was found to be the highest before blotting and the lowest after flowering . The relative expression of most key enzyme genes in the coumarin synthesis pathway significantly decreased, especially for the PpBMT gene .Molecular Structure Analysis
The coumarin moiety exhibits planarity in all compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .Physical And Chemical Properties Analysis
Coumurrayin has a density of 1.1±0.1 g/cm3, a boiling point of 440.0±45.0 °C at 760 mmHg, and a flash point of 195.7±28.8 °C . It has 4 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
- Coumarins have a multifaceted chemical and pharmacological potential . They are significant as versatile natural derivatives in medicinal chemistry .
- The synthesis and functionalization of coumarins have advanced with innovative strategies .
- The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
- As a result, this important scaffold exhibits promising applications in uncountable fields of medicinal chemistry (e.g., neurodegenerative diseases, cancer, inflammation) .
- Coumarin and its derivatives have shown potential in the treatment of neurodegenerative diseases .
- The specific methods of application or experimental procedures would depend on the specific disease and the derivative of coumarin being used .
- The outcomes of these applications are promising, but more research is needed to fully understand their potential .
- Coumarin and its derivatives have been studied for their potential applications in cancer treatment .
- The methods of application would depend on the specific type of cancer and the derivative of coumarin being used .
- The outcomes of these applications are promising, but more research is needed to fully understand their potential .
- Coumarin and its derivatives have shown potential in the treatment of inflammation .
- The specific methods of application or experimental procedures would depend on the specific inflammatory condition and the derivative of coumarin being used .
- The outcomes of these applications are promising, but more research is needed to fully understand their potential .
- Coumarin-fused-coumarins have attracted significant attention due to their boundless applications in interdisciplinary areas .
- Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues .
- These compounds possess interesting photophysical properties depending on the fused coumarin ring systems .
- Coumarin and its derivatives have shown antimicrobial activities .
- The specific methods of application or experimental procedures would depend on the specific microbial infection and the derivative of coumarin being used .
- The outcomes of these applications are promising, but more research is needed to fully understand their potential .
Medicinal Chemistry
Neurodegenerative Diseases
Cancer
Inflammation
Photophysical Properties
Antimicrobial Activities
- Coumarin fluorescent probes have been one of the hot topics in recent years .
- These probes have become more and more widely used in biochemistry, environmental protection, and disease prevention .
- The synthesis of coumarin fluorescent probes involves modifying the existing substituents on the core of coumarin compounds .
- In terms of probe applications, the detection and application of coumarin fluorescent probes for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide have been introduced .
- There are coumarins as perfumes, cosmetics, and industrial additives .
- Some of its derivatives have been used as aroma enhancers in tobaccos and certain alcoholic drinks .
- Coumarins have antioxidant properties .
- The specific methods of application or experimental procedures would depend on the specific condition and the derivative of coumarin being used .
- The outcomes of these applications are promising, but more research is needed to fully understand their potential .
- Coumarins have anticonvulsant properties .
- The specific methods of application or experimental procedures would depend on the specific condition and the derivative of coumarin being used .
- The outcomes of these applications are promising, but more research is needed to fully understand their potential .
- Coumarins have antihypertensive properties .
- The specific methods of application or experimental procedures would depend on the specific condition and the derivative of coumarin being used .
- The outcomes of these applications are promising, but more research is needed to fully understand their potential .
- Coumarins have neuroprotective properties .
- The specific methods of application or experimental procedures would depend on the specific condition and the derivative of coumarin being used .
- The outcomes of these applications are promising, but more research is needed to fully understand their potential .
Fluorescence Probes
Perfumes, Cosmetics, and Industrial Additives
Antioxidant
Anticonvulsant
Antihypertensive
Neuroprotective
- Coumarin analogs are attracting attention due to their broad range of materials applications like photosensitizers, fluorescent, optical brighteners .
- These compounds are used in various industries, including the production of laser dyes .
- Coumarins are used as additives in food, cosmetics, and pharmaceuticals .
- Some of its derivatives have been used as aroma enhancers in tobaccos and certain alcoholic drinks .
- Coumarins play a key role in fluorescent labeling of biomolecules .
- They are used in metal ion detection, microenvironment polarity detection, and pH detection .
- Coumarins have been used for the detection of various metal ions .
- The specific methods of application or experimental procedures would depend on the specific metal ion and the derivative of coumarin being used .
- Coumarins have been used for microenvironment polarity detection .
- The specific methods of application or experimental procedures would depend on the specific environment and the derivative of coumarin being used .
Photosensitizers and Optical Brighteners
Additives in Food, Cosmetics, and Pharmaceuticals
Fluorescent Labeling of Biomolecules
Metal Ion Detection
Microenvironment Polarity Detection
pH Detection
Safety And Hazards
Propriétés
IUPAC Name |
5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14(19-4)12-7-8-15(17)20-16(11)12/h5,7-9H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPWRXPEOMRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938160 | |
| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumurrayin | |
CAS RN |
17245-25-9 | |
| Record name | Coumurrayin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017245259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



